molecular formula C22H25N3O2 B14172520 [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone CAS No. 906261-67-4

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B14172520
CAS No.: 906261-67-4
M. Wt: 363.5 g/mol
InChI Key: IBZRKMKDMSMLHQ-UHFFFAOYSA-N
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Description

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an indole moiety with a methoxy group at the 6-position, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting 2,3-dimethylphenylamine with piperazine under controlled conditions. The resulting intermediate is then coupled with 6-methoxyindole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and indole moieties may bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone: Similar structure but with a methoxy group at the 5-position.

    [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-hydroxy-1H-indol-2-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of the piperazine ring, 2,3-dimethylphenyl group, and 6-methoxyindole moiety in [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

906261-67-4

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H25N3O2/c1-15-5-4-6-21(16(15)2)24-9-11-25(12-10-24)22(26)20-13-17-7-8-18(27-3)14-19(17)23-20/h4-8,13-14,23H,9-12H2,1-3H3

InChI Key

IBZRKMKDMSMLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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